![molecular formula C21H22N2O3 B2699004 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851406-27-4](/img/structure/B2699004.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, also known as MEAQ, is a compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MEAQ belongs to the family of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Molecular Interaction and Coordination
The structural flexibility and molecular interactions of similar amide derivatives have been investigated to understand their coordination behaviors. For example, amide derivatives demonstrate diverse spatial orientations affecting anion coordination, which could imply potential applications in molecular recognition and sensor development. These interactions are primarily facilitated by weak C–H⋯π and C–H⋯O interactions, leading to varied geometrical structures such as channel-like configurations in crystalline states (Kalita, D., & Baruah, J. (2010)).
Crystallography and Material Science
The crystal structures of quinoline derivatives, including various salts and co-crystals, have been extensively studied to reveal insights into molecular packing, hydrogen bonding, and other non-covalent interactions. These findings not only enrich the fundamental understanding of crystalline material behavior but also suggest applications in designing new materials with specific physical or chemical properties. The formation of co-crystals with aromatic diols, for instance, demonstrates the ability to engineer materials with tailored features, which is crucial for pharmaceutical formulations and material science applications (Karmakar, A., Kalita, D., & Baruah, J. (2009)).
Synthetic Chemistry and Catalysis
Amide-containing quinoline derivatives have been utilized as key intermediates in synthetic chemistry, particularly in the preparation of complex organic molecules. Their reactivity and interaction with various chemical reagents under different conditions highlight their versatility in organic synthesis. For example, the synthesis of complex molecules from simple quinoline derivatives underscores the potential of these compounds in facilitating diverse chemical transformations, which is fundamental to drug discovery and the development of various organic materials (Jiang, X., Zhang, Q., et al. (2011)).
Fluorescence and Sensing Applications
Quinoline derivatives exhibit fluorescence properties that can be exploited in sensor development, particularly for the detection of metal ions and organic compounds. The modulation of fluorescence upon interaction with specific analytes makes these compounds suitable candidates for designing chemosensors. Their ability to form complexes with metals and undergo fluorescence quenching or enhancement in the presence of specific analytes suggests potential applications in environmental monitoring, biological imaging, and diagnostics (Karmakar, A., & Baruah, J. (2008)).
Propriétés
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-3-5-15(10-14)11-20(24)22-9-8-17-12-16-6-7-18(26-2)13-19(16)23-21(17)25/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXEBKMQHXIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2698925.png)
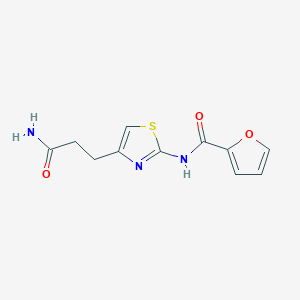
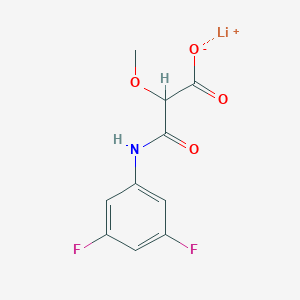
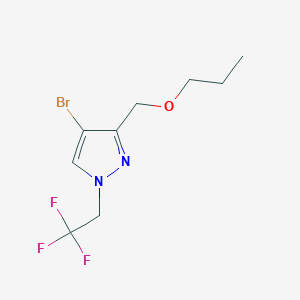
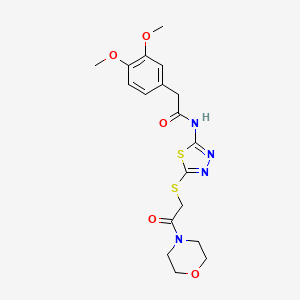
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)


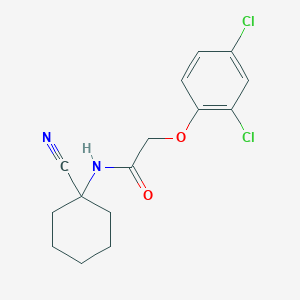

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)
![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)
